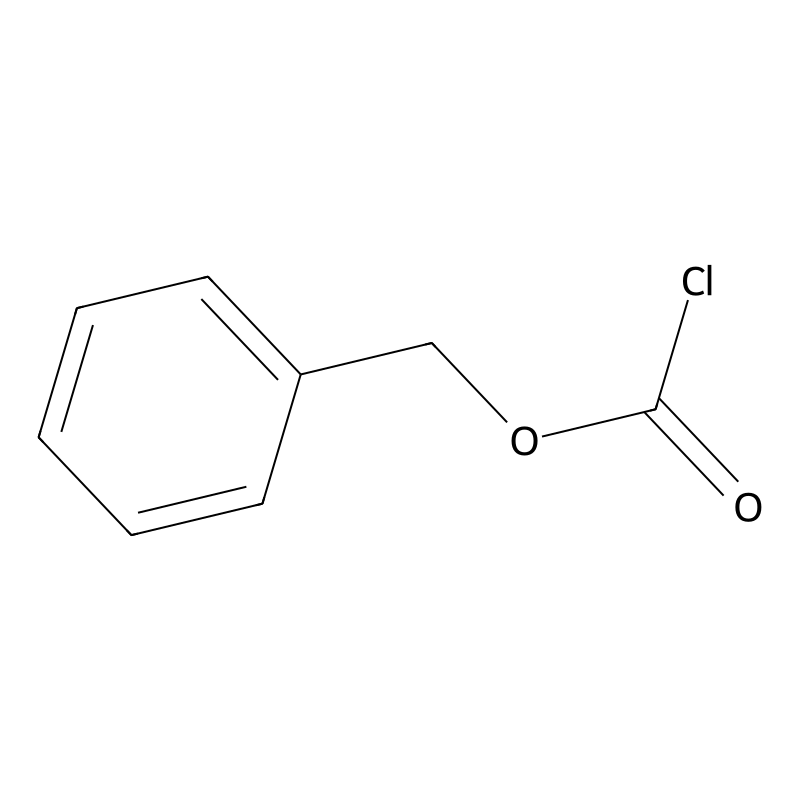

Benzyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Benzyl chloroformate (Cbz-Cl or Z-Cl) is a highly reactive liquid reagent utilized for the installation of the carboxybenzyl (Cbz) protecting group on primary and secondary amines. In industrial settings, it is deployed via Schotten-Baumann conditions to form carbamate linkages that resist basic environments and mild acids, making them critical for multistep active pharmaceutical ingredient (API) production. As a liquid at standard temperature, Cbz-Cl offers direct volumetric dosing advantages over solid alternatives like Fmoc-Cl, while its specific deprotection profile provides necessary orthogonality in complex synthetic routes[1].

References

Substituting Benzyl chloroformate with alternative amine-protecting reagents like Di-tert-butyl dicarbonate (Boc2O) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl) frequently fails due to incompatible deprotection conditions and process economics. Fmoc-Cl requires basic conditions (e.g., piperidine) for cleavage, which degrades base-sensitive moieties such as thioesters, and its high molecular weight degrades atom economy [1]. Conversely, Boc2O necessitates strongly acidic cleavage (e.g., trifluoroacetic acid), risking the destruction of acid-labile functional groups. Lower alkyl chloroformates, such as ethyl chloroformate, form carbamates that are excessively stable and difficult to remove without harsh conditions. Benzyl chloroformate allows for quantitative deprotection under strictly neutral conditions via catalytic hydrogenation (H2/Pd), ensuring the preservation of both acid- and base-sensitive architectures during complex API synthesis .

References

Neutral-Condition Cleavage via Catalytic Hydrogenation

In multistep synthesis, the choice of protecting group dictates the survival of the target molecule during deprotection. Benzyl chloroformate forms Cbz-carbamates that are quantitatively cleaved via catalytic hydrogenation (H2/Pd) under neutral conditions . In contrast, Boc groups require strong acids (TFA), and Fmoc groups require basic conditions (piperidine). This orthogonal cleavage profile ensures 100% preservation of base-sensitive thioesters and acid-labile moieties during complex peptide and API assembly [1].

| Evidence Dimension | Deprotection conditions and orthogonality |

| Target Compound Data | Cbz-Cl (Cleaved at neutral pH via H2/Pd) |

| Comparator Or Baseline | Boc2O (Requires acid) / Fmoc-Cl (Requires base) |

| Quantified Difference | Enables 100% retention of acid- and base-sensitive functional groups during cleavage. |

| Conditions | Multistep API and solid-phase/solution-phase peptide synthesis |

Allows buyers to procure a reagent that safely protects amines in complex, highly functionalized molecules without risking degradation during the deprotection step.

Superior Atom Economy for Large-Scale Manufacturing

For industrial-scale procurement, the mass contribution of a protecting group directly impacts the Process Mass Intensity (PMI) and overall cost of goods. The Cbz group introduced by Benzyl chloroformate adds approximately 134 Da to the target amine. In comparison, the Fmoc group introduced by Fmoc-Cl adds 222 Da [1]. This represents a ~40% reduction in the protecting group mass burden per protected amine. Consequently, Cbz-Cl is more atom-economical, reducing both the raw material mass required per mole of product and the resulting waste generated during deprotection [2].

| Evidence Dimension | Protecting group mass burden (Atom Economy) |

| Target Compound Data | Benzyl chloroformate (~134 Da added) |

| Comparator Or Baseline | Fmoc-Cl (~222 Da added) |

| Quantified Difference | ~40% lower mass burden per protected amine. |

| Conditions | Industrial scale stoichiometric amine protection |

Drives down raw material costs and waste disposal expenses by maximizing the proportion of the final product mass relative to the protecting group.

Enhanced Aqueous Stability for Biphasic Acylation

Amine protection is frequently executed under aqueous-organic biphasic conditions (Schotten-Baumann). Lower alkyl chloroformates, such as methyl and ethyl chloroformate, hydrolyze rapidly in water at room temperature (half-lives of 1.4 to 53.2 minutes), leading to reagent degradation and the need for large stoichiometric excesses [1]. Benzyl chloroformate, possessing a heavier aryl-alkyl substituent, exhibits a slower hydrolysis rate in aqueous media [2]. This extended working window ensures higher conversion rates of the target amine without requiring massive excesses of the chloroformate.

| Evidence Dimension | Aqueous hydrolysis stability |

| Target Compound Data | Benzyl chloroformate (Slow hydrolysis at room temperature) |

| Comparator Or Baseline | Methyl/Ethyl chloroformate (Rapid hydrolysis, t1/2 = 1.4 - 53.2 min) |

| Quantified Difference | Significantly extended aqueous half-life compared to the 1.4-53.2 minute half-lives of lower alkyl chloroformates, reducing required stoichiometric excess. |

| Conditions | Aqueous biphasic Schotten-Baumann reactions at room temperature |

Reduces the volume of reagent a buyer must procure to achieve full conversion in aqueous-based manufacturing processes.

Neat Liquid Dosing for Continuous Flow and Scale-Up

Physical state is a critical procurement factor for continuous flow and large-batch manufacturing. Benzyl chloroformate is a liquid at room temperature (melting point ~ -20 °C), allowing it to be pumped and dosed directly as a neat reagent [1]. Conversely, Fmoc-Cl is a solid (melting point 62–64 °C) that must be pre-dissolved in organic solvents prior to dosing. The use of Cbz-Cl eliminates the solvent volume required solely for reagent dissolution, thereby maximizing reactor volume efficiency and simplifying plant engineering.

| Evidence Dimension | Physical state and pumpability |

| Target Compound Data | Benzyl chloroformate (Neat liquid at 20 °C) |

| Comparator Or Baseline | Fmoc-Cl (Solid at 20 °C) |

| Quantified Difference | Eliminates 100% of the carrier solvent required for reagent dosing. |

| Conditions | Industrial reactor dosing and continuous flow systems |

Streamlines plant operations and maximizes reactor throughput by enabling direct volumetric pumping of the neat reagent.

Large-Scale Solution-Phase Peptide Synthesis

Due to its superior atom economy and liquid-phase pumpability, Benzyl chloroformate is selected for protecting N-terminal amines in ton-scale solution-phase peptide manufacturing, where Fmoc-Cl would generate excessive mass waste and handling difficulties [1].

Synthesis of Base-Sensitive APIs

In the production of APIs containing thioesters, depsipeptides, or other base-labile functional groups, Cbz-Cl provides a critical advantage by allowing terminal deprotection via neutral catalytic hydrogenation, avoiding the destructive piperidine cleavage required by Fmoc strategies .

Aqueous Biphasic Amine Derivatization

For industrial processes relying on Schotten-Baumann conditions (aqueous NaOH/NaHCO3), Benzyl chloroformate is selected over lower alkyl chloroformates (like ethyl chloroformate) due to its slower hydrolysis rate, ensuring high yields without massive reagent excesses [2].

Physical Description

Liquid

OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS TO PALE YELLOW LIQUID

XLogP3

Boiling Point

152.0 °C

152 °C AT 760 MM HG

Flash Point

176 °F OC; 227 °F CC

80.0 °C c.c.

Vapor Density

Density

1.2166 20 °C/4 °C

Relative density (water = 1): 1.20

Odor

ODOR OF PHOSGENE

SHARP, PENETRATING ODOR

Melting Point

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

7 mm Hg @ 85-87 °C

Vapor pressure, kPa at 85-87 °C: 0.009

Pictograms

Corrosive;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Carbonochloridic acid, phenylmethyl ester: ACTIVE

Most chloroformate production is used captively and production figures are not available /Chloroformic esters/